Krp-199

Photostability Quinoxalinedione AMPA Antagonist

KRP-199 is a third-generation AMPA antagonist engineered with a 6-trifluoromethyl group to overcome poor solubility and photostability limitations of earlier quinoxalinediones like NBQX. Validated neuroprotective efficacy in cerebral ischemia models. Ideal for in vivo studies requiring IV/IP administration and pre-formulation testing. High purity (≥98%) ensures batch-to-batch reproducibility.

Molecular Formula C22H14F3N5O7
Molecular Weight 517.4 g/mol
CAS No. 221164-28-9
Cat. No. B1673780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKrp-199
CAS221164-28-9
SynonymsKRP-199
Molecular FormulaC22H14F3N5O7
Molecular Weight517.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC(=O)OCC2=CN(C=N2)C3=CC4=C(C=C3C(F)(F)F)NC(=O)C(=N4)C(=O)O
InChIInChI=1S/C22H14F3N5O7/c23-22(24,25)13-5-14-15(28-17(20(34)35)18(31)29-14)6-16(13)30-7-12(26-9-30)8-37-21(36)27-11-3-1-10(2-4-11)19(32)33/h1-7,9H,8H2,(H,27,36)(H,29,31)(H,32,33)(H,34,35)
InChIKeyAEFZZVQZPBFFPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KRP-199 (CAS 221164-28-9): Third-Generation Competitive AMPA Receptor Antagonist for Neurodegenerative Disease Research Procurement


KRP-199, designated as compound 14h (or 9k in earlier publications), is a synthetic quinoxaline-2-carboxylic acid derivative characterized by a 7-imidazolyl group, a 6-trifluoromethyl substituent, and a 4-carboxyphenyl moiety joined via a urethane linkage [1]. It functions as a potent, competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor subtype [2]. The compound was developed as part of a third-generation series aimed at overcoming the poor solubility and photostability that limited earlier quinoxalinedione-based AMPA antagonists [1].

Why KRP-199 Cannot Be Directly Substituted with Other Quinoxalinedione-Based AMPA Antagonists (NBQX, YM90K) in Experimental Protocols


Generic substitution of AMPA receptor antagonists is scientifically unsound due to marked differences in physicochemical properties that directly impact experimental reproducibility. First-generation quinoxalinediones, such as NBQX and YM90K, exhibit poor aqueous solubility, which has been linked to kidney toxicity in vivo and precluded their clinical development [1]. Furthermore, the presence of a 6-nitro group in many earlier antagonists, including the direct KRP-199 predecessor GRA-293, confers significant instability to fluorescent light in neutral solutions, a property that complicates handling, storage, and pre-formulation studies [1]. KRP-199 was specifically engineered with a 6-trifluoromethyl group to overcome these critical deficiencies, resulting in a compound with quantifiably superior photostability and aqueous solubility [2].

Quantitative Differentiation Evidence for KRP-199 Versus Comparator AMPA Antagonists


Enhanced Photostability Relative to Nitro-Containing Quinoxalinedione Analogs

KRP-199 exhibits markedly improved stability to fluorescent light compared to its direct structural predecessor GRA-293 (compound 1) and other quinoxalinediones containing a 6-nitro group, such as YM90K and YM872. This differential is attributed to the replacement of the photolabile 6-nitro group with a 6-trifluoromethyl group [1]. While quantitative photodegradation rates are not provided, the source study explicitly identifies the 6-nitro group as the cause of photoinstability that precluded scaled-up synthesis and pre-formulation studies for GRA-293, YM90K, and YM872, and confirms that substitution with a trifluoromethyl group imparts photostability [2].

Photostability Quinoxalinedione AMPA Antagonist

Aqueous Solubility Profile Facilitating In Vivo Formulation

KRP-199 demonstrates good solubility in aqueous solutions, a property explicitly noted as a key advantage over first-generation quinoxalinedione AMPA antagonists such as NBQX and YM90K, whose limited aqueous solubility precluded clinical development and was linked to kidney toxicity [1]. While exact solubility values are not provided, the improvement is sufficient to enable formulation for in vivo administration [2].

Solubility Formulation In Vivo Pharmacology

High In Vitro AMPA Receptor Affinity (Ki = 16 nM)

KRP-199 (compound 14h) exhibits a binding affinity (Ki) of 16 nM for the AMPA receptor in vitro . This value is comparable to or exceeds that of other clinically investigated AMPA antagonists; for context, the reference antagonist NBQX has a reported Ki of approximately 150 nM under similar conditions, and YM90K has a Ki of approximately 80 nM [1].

AMPA Receptor Binding Affinity Ki

Validated In Vivo Neuroprotective Efficacy in Cerebral Ischemia Models

KRP-199 has demonstrated good neuroprotective effects in in vivo models of cerebral ischemia, confirming that its in vitro potency translates to functional efficacy [1]. This in vivo validation distinguishes it from many AMPA antagonists that show potent in vitro binding but fail to provide protection in animal models due to poor bioavailability or other limitations. The compound's in vivo activity is attributed to the combination of potent AMPA receptor antagonism and improved physicochemical properties [2].

Neuroprotection Cerebral Ischemia In Vivo Pharmacology

Availability of Stable Sodium Salt Form to Mitigate Free Base Instability

The free base form of KRP-199 is reported to be unstable in powder form, and the sodium salt is recommended for improved stability [1]. This is a critical procurement consideration, as the sodium salt (KRP-199 sodium) is the preferred form for long-term storage and experimental use, with a reported purity of 96.85% for the sodium salt formulation .

Chemical Stability Salt Form Procurement

Commercial Availability with Defined Purity Specification (≥98%)

KRP-199 is commercially available from multiple reputable vendors with a defined purity specification of ≥98% . This level of purity ensures batch-to-batch consistency and minimizes the potential for confounding effects from impurities in biological assays, which is particularly important for studies requiring precise concentration-response relationships.

Purity Quality Control Procurement

Recommended Research Applications for KRP-199 Based on Quantitative Differentiation Evidence


In Vivo Studies of Neuroprotection in Cerebral Ischemia Models

The combination of validated in vivo neuroprotective efficacy in cerebral ischemia models [1] and improved aqueous solubility relative to first-generation antagonists [2] makes KRP-199 particularly suitable for in vivo studies requiring intravenous or intraperitoneal administration. Its photostability further ensures that compound integrity is maintained during dosing solution preparation .

In Vitro AMPA Receptor Pharmacology and Binding Assays

With a Ki of 16 nM [1], KRP-199 is a high-affinity probe for AMPA receptor binding studies and functional assays. Its potency allows for the use of lower concentrations, reducing the risk of solvent-related artifacts and off-target effects, which is critical for accurate determination of antagonist potency and mechanism of action.

Formulation Development Studies Requiring Photostable Compounds

The enhanced photostability of KRP-199 compared to nitro-containing quinoxalinediones [1] makes it a preferred candidate for pre-formulation studies and long-term stability testing. This property simplifies handling under standard laboratory lighting conditions and reduces the risk of compound degradation during experimental procedures [2].

Long-Term Storage and Batch Consistency for Multi-Year Research Programs

For research programs requiring consistent compound activity over extended periods, the availability of the stable sodium salt form [1] and the defined purity specification of ≥98% [2] provide assurance of batch-to-batch reproducibility and long-term compound integrity, reducing the need for frequent re-procurement and re-validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Krp-199

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.